2-(Difluoromethyl)-6-hydroxynicotinic acid
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Overview
Description
2-(Difluoromethyl)-6-hydroxynicotinic acid is a fluorinated derivative of nicotinic acid. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts distinct characteristics, such as increased metabolic stability and lipophilicity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-hydroxynicotinic acid typically involves the introduction of the difluoromethyl group into the nicotinic acid framework. One common method is the difluoromethylation of nicotinic acid derivatives using difluorocarbene reagents. This process can be achieved through various catalytic systems, including transition metal-catalyzed reactions and radical-mediated pathways .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of commercially available starting materials, such as α-amino acid methyl esters, followed by hydrolysis and precipitation, is a common approach .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-hydroxynicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include difluoromethylated ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Difluoromethyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing it to mimic the hydrogen bonding and electronic properties of these groups. This interaction can modulate enzyme activity and influence metabolic processes .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)nicotinic acid
- 6-Hydroxy-2-methylpyridine
- 2-(Difluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-6-hydroxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The difluoromethyl group enhances its metabolic stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H5F2NO3 |
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Molecular Weight |
189.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-6(9)5-3(7(12)13)1-2-4(11)10-5/h1-2,6H,(H,10,11)(H,12,13) |
InChI Key |
AQHUWMGXGIWJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)O)C(F)F |
Origin of Product |
United States |
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